Benzenaminium, 4,4'-(carbonyldiimino)bis(N,N,N-trimethyl-, bis(methyl sulfate)
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Overview
Description
Benzenaminium, 4,4’-(carbonyldiimino)bis(N,N,N-trimethyl-, bis(methyl sulfate) is a complex organic compound with the molecular formula C19H28N4O.2CH3O4S . This compound is known for its unique structure, which includes a benzenaminium core linked by a carbonyldiimino bridge to two N,N,N-trimethyl groups, each associated with a methyl sulfate group . It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Benzenaminium, 4,4’-(carbonyldiimino)bis(N,N,N-trimethyl-, bis(methyl sulfate) typically involves multiple steps. One common synthetic route includes the reaction of benzenaminium derivatives with carbonyldiimino compounds under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Benzenaminium, 4,4’-(carbonyldiimino)bis(N,N,N-trimethyl-, bis(methyl sulfate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Scientific Research Applications
Benzenaminium, 4,4’-(carbonyldiimino)bis(N,N,N-trimethyl-, bis(methyl sulfate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds
Mechanism of Action
The mechanism of action of Benzenaminium, 4,4’-(carbonyldiimino)bis(N,N,N-trimethyl-, bis(methyl sulfate) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Benzenaminium, 4,4’-(carbonyldiimino)bis(N,N,N-trimethyl-, bis(methyl sulfate) can be compared with other similar compounds such as:
Benzenaminium derivatives: These compounds share a similar core structure but differ in their functional groups and overall properties.
Carbonyldiimino compounds: These compounds have a carbonyldiimino bridge but may have different substituents, leading to variations in their chemical behavior.
N,N,N-trimethyl compounds: These compounds contain N,N,N-trimethyl groups but may lack the benzenaminium core or the carbonyldiimino bridge.
This compound’s unique combination of structural elements makes it distinct from other related compounds, contributing to its specific chemical and biological properties.
Properties
CAS No. |
26271-84-1 |
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Molecular Formula |
C21H34N4O7S2 |
Molecular Weight |
518.7 g/mol |
IUPAC Name |
methanesulfonate;trimethyl-[4-[[4-(trimethylazaniumyl)phenyl]carbamoylamino]phenyl]azanium |
InChI |
InChI=1S/C19H27N4O.2CH4O3S/c1-22(2,3)17-11-7-15(8-12-17)20-19(24)21-16-9-13-18(14-10-16)23(4,5)6;2*1-5(2,3)4/h7-14H,1-6H3,(H-,20,21,24);2*1H3,(H,2,3,4)/q+1;;/p-1 |
InChI Key |
STHXQBFGCVAPRV-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)[N+](C)(C)C.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
Origin of Product |
United States |
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